Enzymatic Enantioselectivity: Lipase-Catalyzed Resolution of trans-2-Aminocyclopentanol Derivatives
In the lipase-catalyzed kinetic resolution of trans-β-aminocycloalkanol precursors, trans-2-aminocyclopentanol derivatives achieve enantioselectivity values (E) greater than 200, enabling isolation of both enantiomers in enantiopure form. This performance is comparable to that observed for the corresponding trans-2-aminocyclohexanol derivatives under identical conditions, establishing the five-membered ring scaffold as equally viable for high-selectivity biocatalytic resolution [1].
| Evidence Dimension | Enantioselectivity (E value) |
|---|---|
| Target Compound Data | E ≫ 200 |
| Comparator Or Baseline | trans-2-aminocyclohexanol derivatives: E ≫ 200 |
| Quantified Difference | Equivalent high enantioselectivity (both E > 200) |
| Conditions | Lipase-catalyzed transesterification; Burkholderia cepacia lipase; pH 7.0, 30°C |
Why This Matters
E > 200 indicates near-perfect enantiomeric resolution in a single biocatalytic step, directly impacting procurement decisions for asymmetric synthesis where stereochemical purity is critical.
- [1] González-Sabín, J., et al. (2013). Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors. Tetrahedron: Asymmetry, 24(21-22), 1421-1425. View Source
